molecular formula C7H15IN2 B14286527 1-Methyl-3-(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium iodide CAS No. 119171-19-6

1-Methyl-3-(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium iodide

Cat. No.: B14286527
CAS No.: 119171-19-6
M. Wt: 254.11 g/mol
InChI Key: XZQQDBMCQVSDHB-UHFFFAOYSA-N
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Description

1-Methyl-3-(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium iodide is a chemical compound belonging to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium iodide typically involves the alkylation of imidazole derivatives. One common method includes the reaction of 1-methylimidazole with isopropyl iodide in the presence of a suitable solvent such as acetonitrile. The reaction mixture is heated under reflux conditions for several hours, followed by evaporation to dryness to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are conducted under mild to moderate temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives.

Scientific Research Applications

1-Methyl-3-(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium iodide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-3-(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

119171-19-6

Molecular Formula

C7H15IN2

Molecular Weight

254.11 g/mol

IUPAC Name

1-methyl-3-propan-2-yl-1,2-dihydroimidazol-1-ium;iodide

InChI

InChI=1S/C7H14N2.HI/c1-7(2)9-5-4-8(3)6-9;/h4-5,7H,6H2,1-3H3;1H

InChI Key

XZQQDBMCQVSDHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C[NH+](C=C1)C.[I-]

Origin of Product

United States

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